

Simazine: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Simazine

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Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide belonging to the triazine class.^[1] First introduced in 1956, it has been extensively applied for the pre-emergent control of broadleaf and annual grassy weeds in various agricultural and non-crop settings.^{[1][2]} Its efficacy lies in its ability to inhibit photosynthesis.^{[3][4]} Understanding the physical and chemical properties of **simazine** is crucial for its effective and safe use, for assessing its environmental fate and toxicology, and for the development of new formulations and analytical methods. This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of **simazine**, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **simazine** are summarized in the tables below for easy reference and comparison. These properties dictate its behavior in various environmental compartments and biological systems.

General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	C ₇ H ₁₂ ClN ₅	[5]
Molecular Weight	201.66 g/mol	[5]
Appearance	White to off-white crystalline powder/solid	[3][5]
Melting Point	224-227 °C	[3][6]
Boiling Point	Decomposes before boiling	[1]
Density	1.302 g/cm ³ at 20°C	[6]
Vapor Pressure	6.1 x 10 ⁻⁹ mmHg at 20°C	[6]

Solubility and Partitioning

Property	Value	Reference(s)
Water Solubility	5 mg/L at 20°C	[3][6]
Solubility in Organic Solvents (at 20-25°C)	Methanol: 400 mg/L Chloroform: Slightly soluble Petroleum Ether: 2 mg/L	[3]
Octanol-Water Partition Coefficient (log K _{ow})	2.18	[6]
Acid Dissociation Constant (pK _a)	1.62 at 20°C	[5]

Environmental Fate Properties

Property	Value	Reference(s)
Hydrolysis	Stable at neutral pH, but hydrolyzes under strong acidic or alkaline conditions and at higher temperatures.[2][3]	[2][3]
Photolysis	Susceptible to photolysis.[2]	[2]
Soil Sorption Coefficient (Koc)	130 - 135 (indicating moderate mobility in soil)	[4][6]
Henry's Law Constant	4.63×10^{-10} atm·m ³ /mol	[6]

Experimental Protocols

The determination of the physicochemical properties of **simazine** follows standardized and validated methodologies, often outlined by international organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed descriptions of key experimental protocols.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of **simazine** is typically determined using the Shake-Flask Method, a procedure outlined in OECD Guideline 105.[7][8][9][10]

Principle: A surplus of the test substance (**simazine**) is agitated in water at a constant temperature until equilibrium is reached. The concentration of **simazine** in the aqueous phase is then determined analytically.

Methodology:

- **Preparation:** A stock solution of **simazine** in a suitable organic solvent is prepared. A preliminary test is often conducted to estimate the approximate solubility.
- **Equilibration:** An excess amount of **simazine** is added to a flask containing deionized water. The flask is then agitated in a constant temperature water bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

- **Phase Separation:** After equilibration, the mixture is allowed to stand to allow for the separation of undissolved **simazine**. The aqueous phase is then separated from the solid phase by centrifugation or filtration.
- **Analysis:** The concentration of **simazine** in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Replicates:** The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Melting Point (OECD Guideline 102)

The melting point of **simazine** is determined using the Capillary Method, as described in OECD Guideline 102.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Principle: A small, uniform sample of the crystalline substance is heated in a capillary tube at a controlled rate, and the temperature range over which the substance melts is observed.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **simazine** is packed into a thin-walled capillary tube, sealed at one end.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or an electronic temperature-measuring device.
- **Heating:** The apparatus is heated at a slow, constant rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.
- **Observation:** The temperature at which the first signs of melting are observed (the solid begins to collapse and liquid appears) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.
- **Calibration:** The apparatus is calibrated using certified reference standards with known melting points.

Analytical Determination of Simazine

The quantification of **simazine** in various matrices is essential for environmental monitoring and residue analysis. HPLC and GC-MS are the most common analytical techniques employed.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

High-Performance Liquid Chromatography (HPLC) with UV Detection:

- Principle: **Simazine** is separated from other components in a sample matrix on a chromatographic column based on its affinity for the stationary and mobile phases. It is then detected by its absorbance of UV light.
- Typical Conditions:
 - Column: C18 reversed-phase column.[\[22\]](#)
 - Mobile Phase: A mixture of acetonitrile and water is commonly used.[\[22\]](#)
 - Detector: UV detector set at a wavelength where **simazine** exhibits strong absorbance (e.g., 220-230 nm).[\[22\]](#)
 - Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) (e.g., EPA Method 523):

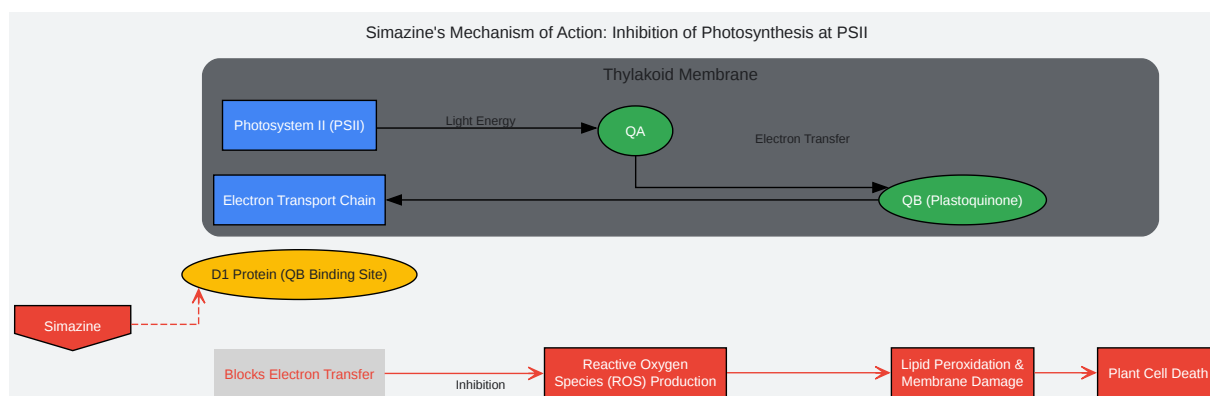
- Principle: **Simazine** is volatilized and separated from other compounds in a gas chromatograph. The separated molecules are then ionized and fragmented in a mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Typical Conditions:
 - Extraction: **Simazine** is first extracted from the sample matrix (e.g., water, soil) using a suitable solvent or solid-phase extraction (SPE).[\[24\]](#)
 - Column: A capillary column with a non-polar or semi-polar stationary phase.

- Ionization: Electron ionization (EI) is commonly used.
- Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
- Quantification: Isotope-labeled internal standards are often used for accurate quantification.

Signaling Pathways and Workflows

Mechanism of Action: Inhibition of Photosynthesis

The primary herbicidal action of **simazine** is the inhibition of photosynthesis in susceptible plants. It achieves this by disrupting the electron transport chain in Photosystem II (PSII).^{[4][26][27][28]} **Simazine** binds to the D1 protein, a key component of the PSII reaction center, at the QB binding site.^{[29][30][31][32]} This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the photosynthetic process. The blockage of electron flow leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.^[28]

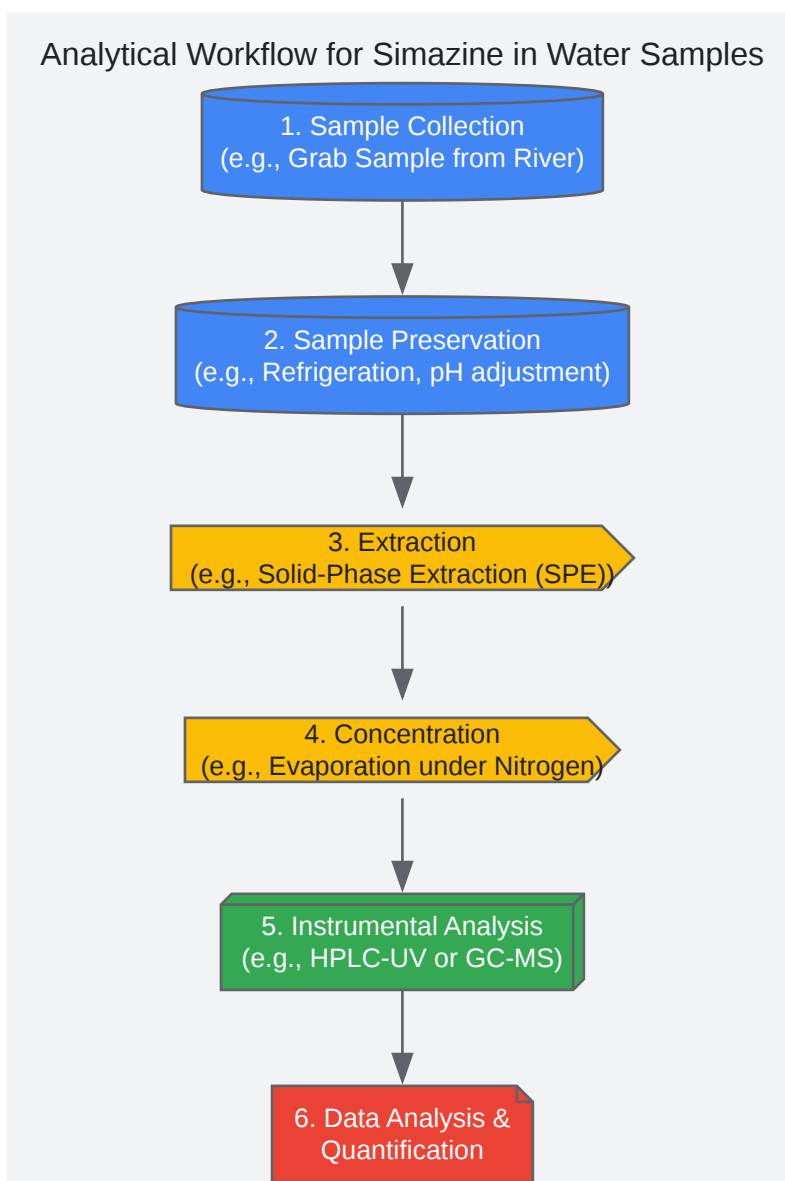


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Caption: Inhibition of photosynthetic electron transport by **simazine** at Photosystem II.

Analytical Workflow for Simazine in Water Samples

The analysis of **simazine** in environmental water samples typically involves several key steps, from sample collection to final quantification. This workflow ensures the accurate and reliable measurement of **simazine** concentrations, often at trace levels.



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Caption: A typical workflow for the analysis of **simazine** in water samples.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **simazine**, along with the standard experimental methodologies for their determination. The data presented in a structured format allows for easy comparison and reference. The visualization of **simazine**'s primary mode of action and a typical analytical workflow offers a clear understanding of its herbicidal activity and the process of its environmental monitoring. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who work with or encounter this significant herbicide.

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